5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the imidazo[1,2-a]pyridine ring system, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a suitable catalyst. The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, with some reactions occurring under mild conditions and others requiring more stringent conditions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic aromatic substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.
Material Science: Due to its unique electronic properties, it is used in the development of functional materials and dyes for solar cells.
Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride include other imidazo[1,2-a]pyridine derivatives with different substituents at the 5-position, such as:
- 5-Fluoroimidazo[1,2-a]pyridine
- 5-Chloroimidazo[1,2-a]pyridine
- 5-Methylimidazo[1,2-a]pyridine
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity, contributing to its effectiveness in various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHVEOHBFJMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.